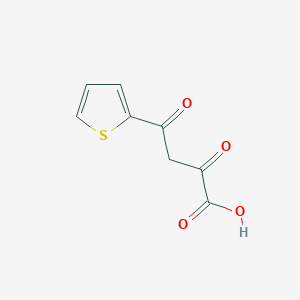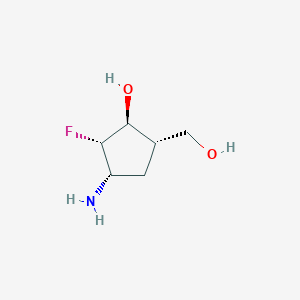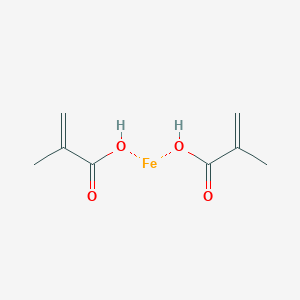![molecular formula C14H14F3NO4 B011510 Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate CAS No. 100501-60-8](/img/structure/B11510.png)
Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related diethyl malonate derivatives involves Knoevenagel condensation reactions, demonstrating the versatility of malonate compounds in forming complex structures. For instance, diethyl 2-(4-methylbenzylidene)malonate was synthesized using 4-methylbenzaldehyde and diethyl malonate in the presence of a catalytic amount of piperidine and trifluoroacetic acid, under reflux conditions in benzene (Achutha et al., 2016). This method highlights the role of catalysis and specific reactants in directing the synthesis process.
Molecular Structure Analysis
The molecular structure of diethyl malonate derivatives is often characterized by single crystal X-ray diffraction, providing detailed insights into their crystallography. The structural analysis reveals the stabilization of these compounds through various non-covalent interactions, including hydrogen bonding. For example, compounds have been found to crystallize in different systems, demonstrating diverse molecular packing influenced by intermolecular interactions (Ilangovan et al., 2013).
Chemical Reactions and Properties
Diethyl malonate derivatives participate in a range of chemical reactions, underpinning their reactivity and functional versatility. For instance, the rapid room temperature synthesis of diethyl 2-((4-nitroanilino) methylene)malonate demonstrates their potential in synthesizing biologically active molecules through nucleophilic vinyl substitution reactions (Valle et al., 2018).
科学研究应用
1. Insights into Supramolecular Assembly
Diethyl aryl amino methylene malonate (DAM) derivatives, including those similar to Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate, have been investigated for their supramolecular assembly formation. Single crystal X-ray diffraction studies have revealed their coplanar molecular structures and the presence of strong intramolecular N–H⋯O hydrogen bonding. Such insights are crucial for understanding the molecular conformation and weak interactions in these compounds, which may have implications for various applications in chemistry and materials science (Shaik et al., 2019).
2. Polymerization Initiator Applications
Methylene bis(diethyl malonate)–Ce(IV) redox systems, closely related to Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate, have been used as initiators in polymerization processes. These initiators have been particularly effective in the polymerization of methyl methacrylate at room temperature, achieving high yields with moderate concentration ratios (Bıçak & Özeroğlu, 2001).
3. Synthesis of Heterocyclic Compounds
Compounds like Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate have been used in the synthesis of heterocyclic compounds. For instance, reactions with amino methylene diethyl malonate have led to the production of various heterocyclic compounds under optimal conditions, contributing to advancements in organic synthesis and pharmaceutical research (Xia Ming, 2007).
4. Role in Multistage Synthesis of Quinoline Derivatives
These molecules play a crucial role as precursors in the multistage synthesis of quinoline derivatives, which possess biological activities such as antiviral, immunosuppressive, and anticancer properties. This demonstrates their significance in the synthesis of biologically active compounds (Valle et al., 2018).
属性
IUPAC Name |
diethyl 2-[(2,3,4-trifluoroanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4/c1-3-21-13(19)8(14(20)22-4-2)7-18-10-6-5-9(15)11(16)12(10)17/h5-7,18H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWGDSAIUPPJIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159868 |
Source


|
| Record name | 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl {[(2,3,4-trifluorophenyl)amino]-methylene}malonate | |
CAS RN |
100501-60-8 |
Source


|
| Record name | 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100501-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


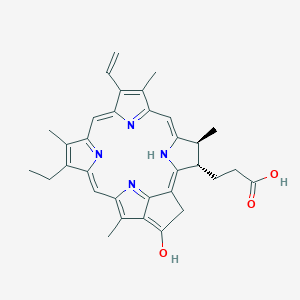

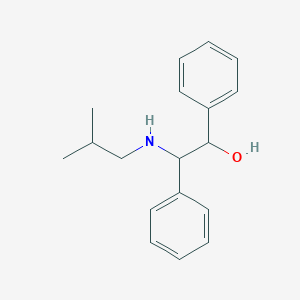
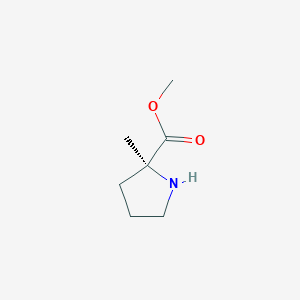
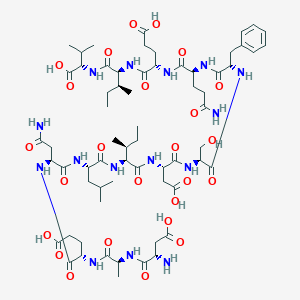
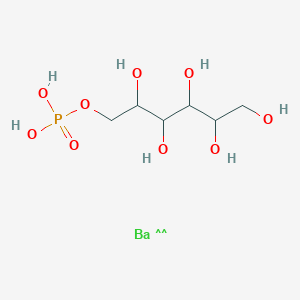
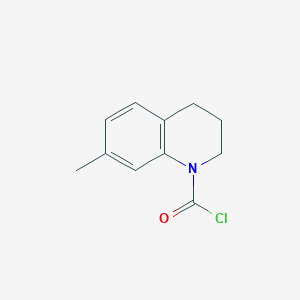
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)

